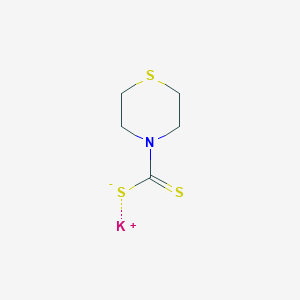

potassium (thiomorpholine-4-carbothioyl)sulfanide

Description

Potassium (thiomorpholine-4-carbothioyl)sulfanide is a sulfur-rich organometallic compound characterized by a thiomorpholine backbone (a six-membered ring containing one sulfur and one nitrogen atom) linked to a carbothioyl (C=S) group and a sulfanide (S⁻) anion stabilized by a potassium counterion. The compound’s synthesis likely involves the reaction of thiomorpholine with carbon disulfide or related reagents, followed by deprotonation with potassium hydroxide to form the sulfanide moiety, analogous to methods described for similar sulfanide derivatives .

Properties

IUPAC Name |

potassium;thiomorpholine-4-carbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS3.K/c7-5(8)6-1-3-9-4-2-6;/h1-4H2,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOQAMYNUCZMTI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=S)[S-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8KNS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92754-62-6 | |

| Record name | potassium (thiomorpholine-4-carbothioyl)sulfanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (thiomorpholine-4-carbothioyl)sulfanide involves the reaction of thiomorpholine with carbon disulfide in the presence of potassium hydroxide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium (thiomorpholine-4-carbothioyl)sulfanide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

Potassium (thiomorpholine-4-carbothioyl)sulfanide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of potassium (thiomorpholine-4-carbothioyl)sulfanide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, leading to the formation of various sulfur-containing products . These reactions are mediated by specific enzymes and chemical reagents, which facilitate the transformation of the compound into its active forms .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, potassium (thiomorpholine-4-carbothioyl)sulfanide is compared to structurally and functionally related sulfanide and thiocarbamoyl compounds.

Structural and Functional Group Analysis

Physicochemical Data

Research Findings and Implications

- Biological Relevance : Sulfanide derivatives are explored for antimicrobial and anticancer activities. The thiomorpholine moiety may enhance membrane permeability compared to morpholine-based analogs .

- Coordination Polymers : Potassium sulfanides are precursors for metal-organic frameworks (MOFs). The thiomorpholine group’s flexibility could aid in designing porous materials with tunable properties .

- Comparative Stability : The target compound’s stability in aqueous media likely surpasses that of triethylammonium salts (e.g., ) due to the inertness of the potassium counterion.

Biological Activity

Potassium (thiomorpholine-4-carbothioyl)sulfanide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to explore its biological activity through various studies, case analyses, and synthesized data.

Chemical Structure and Properties

This compound is characterized by its thiomorpholine ring and carbothioyl group. The molecular formula is C₇H₁₁KNS₂, indicating the presence of potassium, sulfur, nitrogen, and carbon. Its structure allows for interactions with biological systems that can lead to various pharmacological effects.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its antiviral, cytotoxic, and immunomodulatory properties.

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cell lines. In vitro studies indicate that certain sulfanides can inhibit cell proliferation in cancer cell lines, suggesting a possible role in cancer therapy . However, detailed data on this specific compound's cytotoxicity remain sparse.

Immunomodulatory Effects

Immunomodulation is another area where thiomorpholine derivatives may play a role. Some studies indicate that compounds with similar structures can modulate immune responses, potentially enhancing the body's ability to fight infections or tumors .

Case Studies

- Case Study on Antiviral Activity :

- Case Study on Cytotoxicity :

Data Summary Table

| Activity | Compound | Tested Virus/Cell Line | Result |

|---|---|---|---|

| Antiviral | 5-thiobredinin | Vaccinia Virus | Significant inhibition |

| Cytotoxicity | Substituted Sulfanides | L1210 Cell Line | Varying degrees of cytotoxicity |

| Immunomodulatory | Related Thiomorpholine Derivatives | Various Immune Assays | Modulation of immune response |

Q & A

Q. What are the established synthetic routes for potassium (thiomorpholine-4-carbothioyl)sulfanide, and how can reaction conditions be optimized?

this compound can be synthesized via thiolation reactions using thiomorpholine, elemental sulfur, and potassium fluoride (KF) in dry tetrahydrofuran (THF) under inert conditions. A key step involves the use of trimethylsilyl chloride (TMSCl) to activate intermediates, followed by column chromatography for purification . Optimization may involve adjusting stoichiometric ratios (e.g., sulfur excess to ensure complete thiolation) or temperature control (e.g., room temperature vs. reflux) to improve yields (reported ~76% for analogous compounds) .

Q. How is the structural integrity of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is critical for determining molecular geometry and coordination. For example, potassium coordination complexes often exhibit distorted octahedral geometries, as seen in related sulfanide structures . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to validate purity and molecular weight, with characteristic shifts for thiomorpholine sulfur atoms (~δ 2.8–3.5 ppm in ¹H NMR) .

Q. What challenges arise in maintaining compound purity, and how are they addressed?

Purity issues often stem from residual sulfur or unreacted thiomorpholine. Silica gel column chromatography with ethyl acetate/hexane gradients effectively removes polar impurities . Recrystallization in THF/hexane mixtures can further enhance crystalline purity, as demonstrated for structurally similar sulfanides .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties of this compound?

Density functional theory (DFT) calculations model frontier molecular orbitals (FMOs) to predict reactivity. For example, the sulfanide group’s electron-withdrawing effects lower the LUMO energy, enhancing nucleophilic reactivity . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S···K contacts), aiding in crystallographic packing predictions .

Q. How can contradictory spectroscopic data be resolved in structural assignments?

Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. For instance, thiocarbonyl (C=S) vibrations in IR (~1200–1250 cm⁻¹) can shift due to potassium coordination. Cross-validation with SC-XRD (e.g., bond lengths: C–S ~1.68 Å, S–K ~3.02 Å) resolves ambiguities .

Q. What role does the thiomorpholine ring play in modulating reactivity?

The thiomorpholine moiety enhances stability via chelation with potassium, as evidenced by SC-XRD data showing six-coordinate K⁺ centers . The sulfur atoms participate in charge delocalization, influencing redox behavior in catalytic applications .

Q. How are thermodynamic properties (e.g., stability, solubility) evaluated experimentally?

Thermogravimetric analysis (TGA) measures decomposition temperatures (e.g., ~200°C for sulfanide derivatives), while differential scanning calorimetry (DSC) identifies phase transitions. Solubility profiles in polar aprotic solvents (e.g., DMSO, DMF) are determined via gravimetric methods .

Q. What mechanistic insights exist for sulfanide-mediated reactions?

In cross-coupling reactions, the sulfanide anion acts as a leaving group, facilitating nucleophilic substitution. Kinetic studies using stopped-flow spectroscopy can track intermediate formation (e.g., thiyl radicals) under varying pH conditions .

Q. How are analytical methods validated for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is calibrated against synthetic standards. Method validation includes linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (>95%) in spiked samples .

Q. What advanced applications are emerging for potassium sulfanide derivatives?

Recent studies highlight antimicrobial potential (via Schiff base derivatives) and use in ionic liquids for green chemistry applications. For example, piperidinium sulfanides exhibit low melting points and high thermal stability, suitable for electrolyte formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.